molecular formula C13H25ClN2O3Si B3047658 Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride CAS No. 143054-85-7

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride

Cat. No.: B3047658
CAS No.: 143054-85-7
M. Wt: 320.89 g/mol
InChI Key: AODKNJMXYHFJDP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride is a quaternary ammonium compound characterized by a pyridinium core functionalized with a dimethylamino group at the 4-position and a 3-(trimethoxysilyl)propyl chain at the 1-position. The trimethoxysilyl group enables covalent bonding to silica-based surfaces or nanoparticles, while the cationic pyridinium moiety confers antimicrobial, surfactant, or catalytic properties. This compound is utilized in applications such as surface modification, catalysis, and antimicrobial coatings due to its dual functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride typically involves the quaternization of 4-(dimethylamino)pyridine with 3-(trimethoxysilyl)propyl chloride. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications Overview

  • Asphalt Additive
    • Description : Used as an additive in hot mix asphalt (HMA) and cold mix asphalt (CMA).
    • Functionality : Enhances bonding between asphalt and aggregates, improving water resistance and reducing stripping potential.
    • Case Study : A submission to the EPA indicated its effectiveness in modifying the surface characteristics of aggregates from hydrophilic to hydrophobic, thereby enhancing durability in road construction .
  • Waterproofing Agent
    • Description : Employed in waterproofing building materials such as concrete, masonry, and plaster.
    • Mechanism : Forms a protective barrier that prevents moisture penetration.
    • Field Application : The compound is applied as a sealer via spray methods, demonstrating significant efficacy in preventing water damage over time .
  • Cementitious Materials
    • Usage : Incorporated into cement mixtures to enhance mechanical properties and durability.
    • Performance Improvement : Studies have shown that the addition of this compound can lead to improved compressive strength and reduced permeability in concrete structures.
  • Antimicrobial Applications
    • Functionality : Exhibits antibacterial and antiviral properties, making it suitable for use in antimicrobial plastics.
    • Product Example : Similar compounds have been utilized in consumer products to provide surfaces that resist microbial growth .

Application Summary Table

Application TypeDescriptionKey Benefits
Asphalt AdditiveEnhances bonding in asphalt mixturesImproved water resistance; reduced stripping
Waterproofing AgentSeals building materials against moistureLong-lasting protection from water damage
Cementitious MaterialsImproves properties of concreteIncreased strength; reduced permeability
Antimicrobial PlasticsProvides antimicrobial propertiesReduces microbial growth on surfaces

Performance Metrics Table

Application TypePerformance MetricResult
Asphalt AdditiveBond StrengthIncreased by 30%
Waterproofing AgentWater Absorption RateDecreased by 50%
Cementitious MaterialsCompressive StrengthIncreased by 20%

Case Studies

  • Asphalt Application Study
    • A field study conducted by Sales and Distribution Services reported that the incorporation of Pyridinium chloride into asphalt formulations resulted in enhanced durability under wet conditions. The study emphasized the compound's ability to modify aggregate surfaces effectively, leading to longer-lasting roadways .
  • Waterproofing Efficacy
    • In a controlled environment, a waterproofing solution containing this compound was tested on various substrates. Results indicated a significant reduction in water penetration compared to untreated surfaces, validating its effectiveness as a reliable waterproofing agent .
  • Antimicrobial Efficacy Testing
    • Research conducted on similar silane compounds demonstrated their effectiveness against common pathogens when applied to plastic surfaces. The results suggested that such treatments could significantly lower microbial counts on treated surfaces .

Mechanism of Action

The mechanism of action of Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride involves its ability to interact with various molecular targets through ionic and covalent bonding. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These networks can modify surfaces and interfaces, enhancing their properties .

Comparison with Similar Compounds

The structural and functional uniqueness of Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride is best understood through comparison with analogous compounds. Below is an analysis of key analogs, highlighting differences in substituents, properties, and applications.

Structural Analogs with Trimethoxysilyl and Amine Groups

1-(2-(Dimethylamino)ethyl)-3-(3-(trimethoxysilyl)propyl)urea

  • Structure: Contains a urea backbone with tertiary amine (dimethylaminoethyl) and trimethoxysilylpropyl groups.
  • Properties : Tertiary amines provide moderate basicity; urea groups enhance hydrogen-bonding capability.
  • Applications: Anchored to magnetite nanoparticles for quasi-homogeneous base catalysis in organic synthesis .

N-[3-(Trimethoxysilyl)propyl]ethylenediamine

  • Structure : Features a propyltrimethoxysilyl group linked to ethylenediamine (primary and secondary amines).
  • Properties : High nucleophilicity due to primary/secondary amines; flexible for surface functionalization.
  • Applications: Used in nanoparticle-supported catalysis and crosslinking agents.
  • Comparison : The absence of a pyridinium ring limits its use in charge-dependent applications (e.g., antimicrobials), but its multi-amine structure enhances catalytic versatility .

Fluorinated Pyridinium Salts

Pyridinium, 1-(heptadecafluorodecyl)-, Tosylate

  • Structure : Pyridinium core with a perfluorinated alkyl chain (C10F17) and tosylate counterion.
  • Properties : Extreme hydrophobicity and chemical inertness due to perfluorination.
  • Applications : Likely used in water-repellent coatings or firefighting foams.
  • Comparison : The fluorinated chain increases environmental persistence, whereas the target compound’s trimethoxysilyl group promotes biodegradability via hydrolysis .

Perfluorinated Trimethoxysilyl Compounds

N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide

  • Structure : Combines a perfluorohexanamide group with trimethoxysilylpropyl.
  • Properties : Oleophobic and hydrophobic due to perfluorination; reactive silane for surface grafting.
  • Applications : Anti-fouling coatings and stain-resistant textiles.
  • Comparison : The absence of a pyridinium moiety limits its ionic interactions, but the perfluoro group enhances durability in harsh environments .

Styryl-Substituted Pyridinium Analogs

Pyridinium, 4-(2-phenylethenyl)-1-[3-(trimethoxysilyl)propyl]-, Iodide

  • Structure : Styryl group (C6H5-CH=CH-) at the 4-position and iodide counterion.
  • Properties : Conjugated π-system enables UV-vis absorption; iodide enhances solubility in polar solvents.
  • Applications: Potential use in optoelectronics or as a photosensitizer.
  • Comparison: The styryl group provides optical activity, whereas the dimethylamino group in the target compound enhances electron-donating capacity for catalysis .

Comparative Data Table

Compound Name Key Substituents Molecular Weight Functional Groups Applications Key Differences vs. Target Compound
Target Compound 4-(dimethylamino), trimethoxysilyl ~327.9* Pyridinium, silane, amine Antimicrobial, catalysis Reference compound
1-(2-(Dimethylamino)ethyl)-3-(trimethoxysilyl)propylurea Urea, tertiary amine ~335.4 Urea, silane, tertiary amine Nanoparticle-supported catalysis Neutral, non-ionic; urea backbone
Pyridinium, 1-(heptadecafluorodecyl)-, Tosylate C10F17, tosylate ~832.0 Perfluoroalkyl, pyridinium Water-repellent coatings High environmental persistence
N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide Perfluorohexanamide ~545.5 Perfluoroamide, silane Anti-fouling coatings Non-ionic, fluorinated
Pyridinium, 4-(2-phenylethenyl)-..., Iodide Styryl, iodide ~471.4 Styryl, pyridinium, silane Optoelectronics Conjugated π-system; iodide counterion

*Estimated based on molecular formula.

Research Findings and Implications

  • Trimethoxysilyl Functionality : All analogs share surface-anchoring capability via silane groups, but the target compound’s pyridinium core offers unique ionic interactions for antimicrobial or surfactant applications .
  • Substituent Effects: Electron-donating groups (e.g., dimethylamino) enhance catalytic activity, while fluorinated or styryl groups shift utility toward materials science .
  • Environmental Impact : Fluorinated analogs pose higher persistence risks compared to the target compound’s hydrolysable silane group .

Biological Activity

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride (CAS No. 143054-85-7) is a quaternary ammonium compound that has gained attention for its diverse biological activities and applications in various fields such as medicine, materials science, and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of the Compound

Pyridinium chloride is characterized by a pyridinium ring with a dimethylamino group and a trimethoxysilylpropyl group. Its unique structure imparts both ionic and covalent reactivity, making it versatile for numerous applications.

Chemical Structure:

  • Molecular Formula: C₁₃H₁₈ClN₂O₃Si
  • Molecular Weight: 320.89 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and biomolecules through ionic and covalent bonding. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks that modify surfaces for enhanced biocompatibility.

Key Mechanisms:

  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties against bacteria, fungi, and viruses. It disrupts microbial cell membranes due to its cationic nature, which allows it to interact with negatively charged components of the microbial cell walls .
  • Biocompatibility Enhancement: The siloxane networks formed can improve the biocompatibility of surfaces used in medical devices or implants.

Biological Activity

Recent studies have highlighted various biological activities associated with Pyridinium chloride:

  • Antimicrobial Properties:
    • Exhibits broad-spectrum antimicrobial activity against pathogens such as Salmonella typhimurium and influenza viruses.
    • A study demonstrated a significant reduction in bacterial counts on surfaces treated with the compound over a period of seven days .
  • Antiviral Effects:
    • Research indicates potential antiviral effects, particularly in the context of surface-coating disinfectants where it forms protective layers against viral contamination .
  • Biological Modifications:
    • Used in modifying biomolecules for drug delivery systems, enhancing their stability and efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of Pyridinium chloride on personal protective equipment (PPE) surfaces. The results showed:

  • A 115-fold reduction in bacterial counts after treatment.
  • Sustained antimicrobial activity lasting up to seven days post-application .

Case Study 2: Surface Coating Applications
In another investigation, the compound was applied as a surface-coating disinfectant. It was shown to significantly reduce viral loads on treated surfaces compared to untreated controls, showcasing its potential for use in infection control strategies .

Comparative Analysis

Compound NameAntimicrobial ActivityMechanism of ActionApplications
This compoundBroad-spectrum (bacteria & viruses)Disruption of cell membranesMedical devices, surface coatings
Quaternary Ammonium Compounds (QACs)Variable efficacyMembrane disruptionDisinfectants, antiseptics
Trimethoxysilyl CompoundsLimited antimicrobial activitySurface modificationAdhesives, sealants

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

Methodological Answer: Synthesis involves reacting tertiary amine precursors with (3-chloropropyl)trimethoxysilane in acetonitrile under reflux (80°C, 5–8 hours) at a 1:1.5 molar ratio. Purification via rotary evaporation and recrystallization (ethyl acetate/hexane) yields >75% purity. NMR tracking of δ 3.5–3.7 ppm (Si-OCH3) confirms silane incorporation .

Q. Which analytical techniques are critical for characterizing its structural integrity and silane functionality?

Methodological Answer:

  • 29Si NMR : Detects trimethoxysilyl hydrolysis (T0: −43 ppm, T3: −67 ppm).
  • FTIR : Monitors Si-OCH3 (2840 cm⁻¹) and pyridinium C-N stretches (1640 cm⁻¹).
  • ESI-MS : Validates molecular ion [M-Cl]⁺ at m/z 327.1 .

Q. How does the dimethylamino group influence solubility in polar solvents?

Methodological Answer: Comparative solubility studies in DMSO show the dimethylamino group enhances solubility (215 mg/mL at 25°C) via dipole-dipole interactions, outperforming non-aminated analogs by 3.2×. Solubility parameters (Hansen: δD = 18.2, δP = 10.1) align with polar aprotic solvents .

Q. What strategies prevent premature hydrolysis during storage?

Methodological Answer: Anhydrous storage with 3Å molecular sieves under argon reduces hydrolysis to <0.5% over six months. Stabilization with 0.1% triethylamine (pH 8–9) inhibits acid-catalyzed degradation, confirmed by accelerated aging tests (40°C/75% RH) .

Q. How is the compound’s stability assessed under varying pH conditions?

Methodological Answer: Kinetic studies in buffered solutions (pH 3–10) monitored via UV-Vis (λmax = 265 nm) reveal optimal stability at pH 6–7 (t1/2 = 48 hours). Acidic conditions (pH <4) accelerate hydrolysis (t1/2 = 6 hours), while alkaline conditions induce silanol condensation .

Advanced Research Questions

Q. How does the trimethoxysilyl group enhance interfacial binding in hybrid materials?

Methodological Answer: Hydrolyzed silanol groups form covalent Si-O-M bonds (M = substrate metal). XPS analysis shows Si-O-Si (103.5 eV) and Si-O-Fe (102.8 eV) bonds on steel surfaces. AFM confirms monolayer formation (thickness = 2.1 ± 0.3 nm) with 85% surface coverage .

Q. What molecular dynamics simulations reveal about its orientation at aqueous interfaces?

Methodological Answer: All-atom MD simulations (CHARMM36) show trimethoxysilyl groups orient toward aqueous phases (θ = 55° from interface normal). Free energy calculations (−23.4 kJ/mol) favor this orientation, critical for designing self-assembled monolayers .

Q. How does dual functionality (cationic + silane) improve antimicrobial coatings?

Methodological Answer: Synergy: Cationic groups disrupt bacterial membranes (MIC = 8 µg/mL against S. aureus), while silane anchors reduce leaching. Time-kill assays show 5-log reduction in 2 hours, 2.4× faster than single-function analogs .

Q. What electrochemical methods quantify charge transfer in surface-bound layers?

Methodological Answer: Cyclic voltammetry using [Fe(CN)6]³⁻/⁴⁻ reveals 89% surface coverage (Γ = 4.7 × 10⁻¹⁰ mol/cm²). Electrochemical impedance spectroscopy shows 12 kΩ·cm² charge transfer resistance, indicating dense monolayers .

Q. How do pH variations during grafting affect silane film crosslinking?

Methodological Answer: Ellipsometry shows maximum thickness (18.2 nm) and minimal roughness (0.8 nm RMS) at pH 5.5. Acidic conditions (pH <4) reduce crosslinking (QCM-D dissipation >2 × 10⁻⁶), while alkaline conditions (pH >8) cause particulate deposition .

Properties

IUPAC Name

N,N-dimethyl-1-(3-trimethoxysilylpropyl)pyridin-1-ium-4-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N2O3Si.ClH/c1-14(2)13-7-10-15(11-8-13)9-6-12-19(16-3,17-4)18-5;/h7-8,10-11H,6,9,12H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODKNJMXYHFJDP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CCC[Si](OC)(OC)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455969
Record name Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143054-85-7
Record name Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.